Methyl 2-phenylpiperidine-4-carboxylate
Overview
Description
Methyl 2-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. It is structurally characterized by a piperidine ring substituted with a phenyl group and a methyl ester group at the 4-position. This compound is known for its analgesic properties and is commonly referred to as pethidine or meperidine in the pharmaceutical industry .
Scientific Research Applications
Methyl 2-phenylpiperidine-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Methyl 2-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , is a synthetic opioid pain medication of the phenylpiperidine class . The primary target of this compound is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .
Mode of Action
This compound exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . This means that it binds to these receptors and activates them, mimicking the action of endogenous opioids . This activation results in a decrease in the perception of pain .
Biochemical Pathways
The activation of the μ-opioid receptor by this compound triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This results in hyperpolarization of the neuron and a reduction in neuronal excitability . The net effect is a decrease in the transmission of pain signals .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 50–60%, which increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . Its metabolites include Norpethidine and Pethidinic Acid . The elimination half-life of this compound is 2.5–4 hours, which increases to 7–11 hours in liver disease . It is primarily excreted via the kidneys .
Result of Action
The result of this compound’s action is a significant reduction in the perception of pain. This is achieved through its interaction with the μ-opioid receptor and the subsequent biochemical pathways that are activated . It should be noted that the use of this compound carries an equal risk of addiction as other opioids and can be more toxic—especially during long-term use due to the neurotoxicity of its metabolite, norpethidine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with sodamide, followed by condensation with bis(2-chloroethyl)methylamine. The intermediate cyanide is then converted to the corresponding ester by acid-ethanol treatment . This method, originally developed by Eisleb and Schaumann in 1939, remains a standard procedure in the production of this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents, which are later removed by hydrogenolysis or hydrolysis . This approach minimizes the use of highly vesicant compounds and enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring, leading to the formation of piperidinones.
Major Products Formed
The major products formed from these reactions include piperidinones, saturated piperidine derivatives, and various substituted piperidines, which have significant pharmacological applications .
Comparison with Similar Compounds
Similar Compounds
Piminodine: Another 4-phenylpiperidine derivative with analgesic properties.
Anileridine: A synthetic opioid analgesic similar to pethidine.
Alphaprodine: A fast-acting opioid analgesic used for pain management.
Uniqueness
Methyl 2-phenylpiperidine-4-carboxylate is unique due to its balanced analgesic potency and relatively low toxicity compared to other opioids. Its rapid onset of action and shorter duration of effect make it suitable for acute pain management .
Properties
IUPAC Name |
methyl 2-phenylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYDTRNWYSGYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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